

"1-(Dimethoxymethyl)-2-methylbenzene" chemical structure and properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-(Dimethoxymethyl)-2-methylbenzene

Cat. No.: B1657839

[Get Quote](#)

An In-depth Technical Guide to **1-(Dimethoxymethyl)-2-methylbenzene**

Introduction

1-(Dimethoxymethyl)-2-methylbenzene, also known as o-tolualdehyde dimethyl acetal, is an organic compound with the molecular formula $C_{10}H_{14}O_2$.^{[1][2][3]} It consists of a benzene ring substituted with a dimethoxymethyl group and a methyl group at the ortho positions.^[1] This arrangement creates a sterically hindered environment that influences its reactivity.^[1] The dimethoxymethyl group serves as a protecting group for the aldehyde functionality, making this compound a useful intermediate in multi-step organic syntheses.^[1]

Chemical Structure and Properties

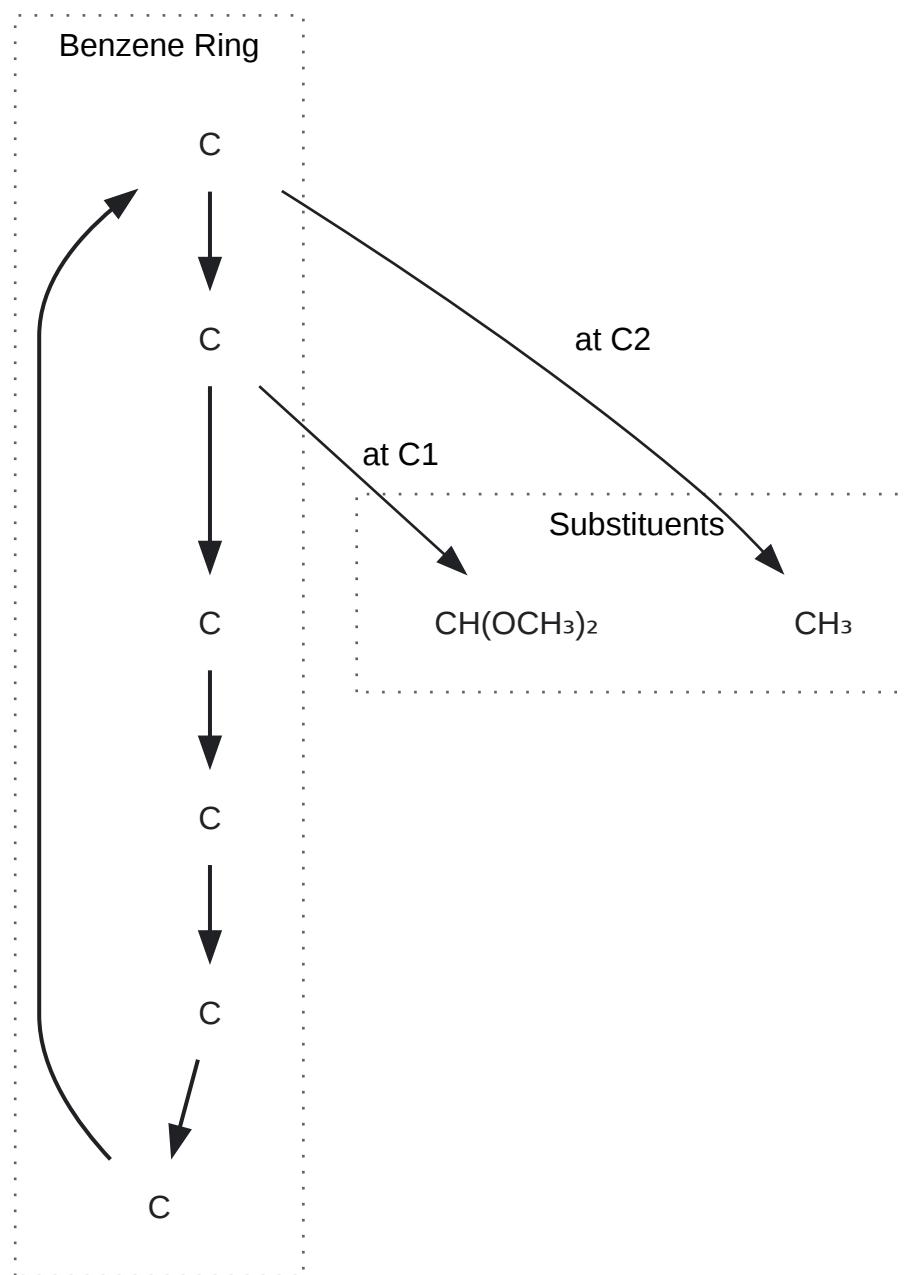

The structure of **1-(Dimethoxymethyl)-2-methylbenzene** features a benzene core with a dimethoxymethyl group [-CH(OCH₃)₂] at the 1-position and a methyl group [-CH₃] at the 2-position.^[1] The presence of the methyl group enhances the compound's lipophilicity, while the dimethoxymethyl group provides steric bulk.^[1]

Table 1: Physicochemical Properties of **1-(Dimethoxymethyl)-2-methylbenzene**

Property	Value	Source
Molecular Formula	C ₁₀ H ₁₄ O ₂	[1] [2] [3]
Molecular Weight	166.22 g/mol	[1] [2]
Exact Mass	166.0994 g/mol	[1] [3]
Polar Surface Area	18.46 Å ²	[1]
LogP (Partition Coefficient)	2.29	[1]
Hydrogen Bond Donor Count	0	[3]
Hydrogen Bond Acceptor Count	2	[3]
Rotatable Bond Count	3	[3]
Complexity	121	[3]
Canonical SMILES	CC1=CC=CC=C1C(OC)OC	[1] [3]
InChI	InChI=1S/C10H14O2/c1-8-6-4-5-7-9(8)10(11-2)12-3/h4-7,10H,1-3H3	[1]

While specific experimental data for the boiling and melting points of **1-(dimethoxymethyl)-2-methylbenzene** are not widely reported, its structural isomer, 1-(dimethoxymethyl)-4-methylbenzene, has a boiling point of 87°C at 10 Torr, suggesting comparable volatility.[\[1\]](#)

Chemical Structure of 1-(Dimethoxymethyl)-2-methylbenzene

[Click to download full resolution via product page](#)

Caption: A diagram illustrating the core benzene structure with its substituents.

Synthesis and Experimental Protocols

The primary method for synthesizing **1-(dimethoxymethyl)-2-methylbenzene** is the acid-catalyzed acetalization of o-tolualdehyde with methanol.[\[1\]](#)

Laboratory-Scale Synthesis Protocol

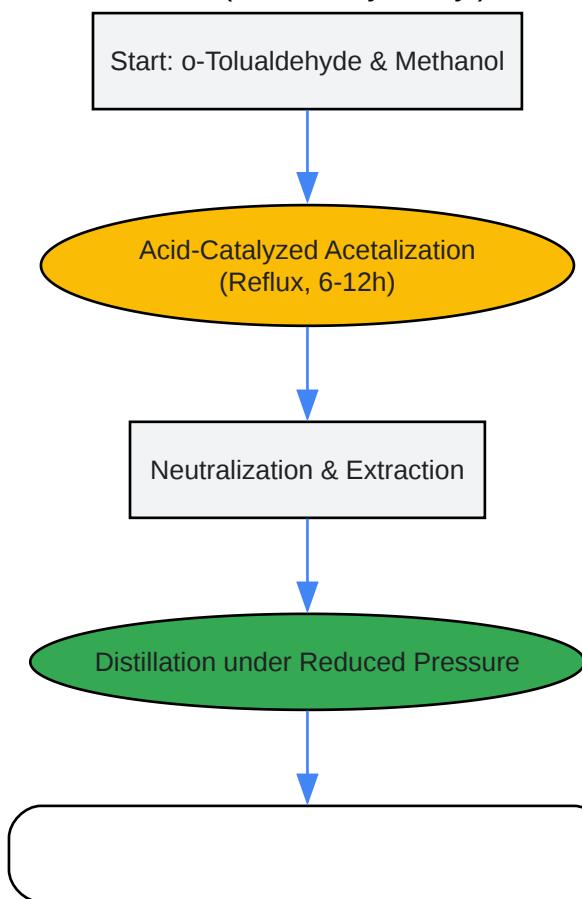
Reaction: Acetal formation from o-tolualdehyde and methanol.

Materials:

- o-Tolualdehyde
- Methanol (anhydrous)
- Concentrated Sulfuric Acid (H_2SO_4) or p-Toluenesulfonic acid
- Sodium bicarbonate solution (saturated)
- Anhydrous magnesium sulfate
- Distillation apparatus

Procedure:

- In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine o-tolualdehyde and an excess of anhydrous methanol.
- Slowly add a catalytic amount of concentrated sulfuric acid (0.1–1.0 equivalent) to the mixture while stirring.[\[1\]](#)
- Heat the reaction mixture to reflux (approximately 65°C) and maintain for 6–12 hours.[\[1\]](#) The reaction progress can be monitored by thin-layer chromatography (TLC).
- After the reaction is complete, cool the mixture to room temperature.
- Neutralize the acid catalyst by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases.
- Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
- Wash the organic layer with water and brine, then dry it over anhydrous magnesium sulfate.
- Filter to remove the drying agent and concentrate the solvent under reduced pressure.

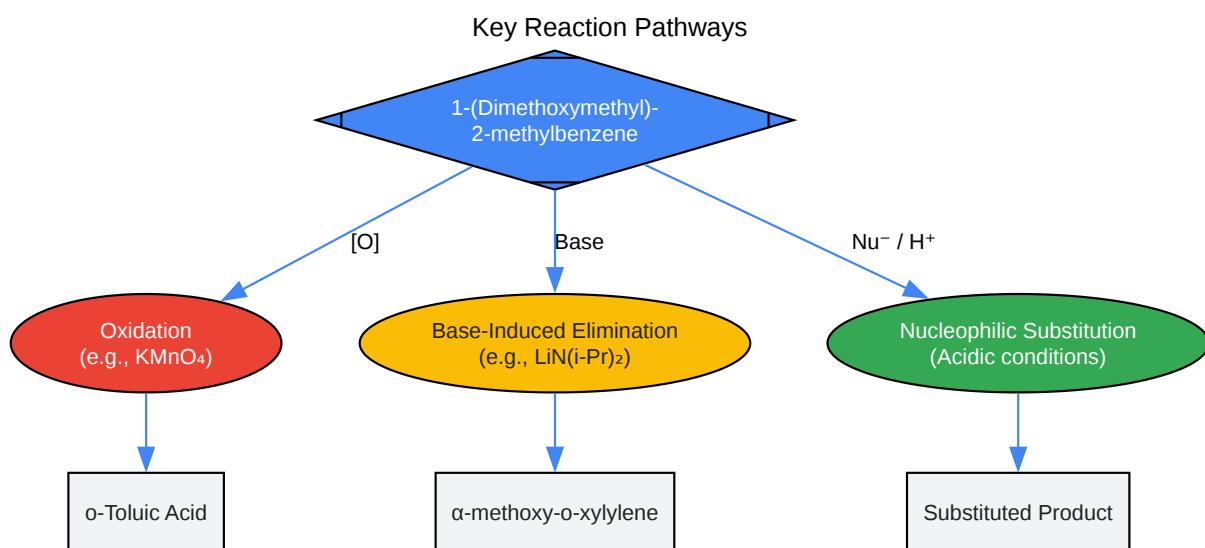

- Purify the crude product by distillation under reduced pressure (10–20 Torr) to obtain **1-(dimethoxymethyl)-2-methylbenzene**.^[1] A yield of over 75% can be expected under optimized conditions.^[1]

Industrial-Scale Manufacturing

For larger-scale production, continuous flow reactors are often employed to improve efficiency.

[1] In this setup, a solid acid catalyst, such as Amberlyst-15, is used, which simplifies the purification process as the catalyst can be easily filtered off.^[1]

Synthesis Workflow of 1-(Dimethoxymethyl)-2-methylbenzene


[Click to download full resolution via product page](#)

Caption: A flowchart of the laboratory synthesis of **1-(dimethoxymethyl)-2-methylbenzene**.

Chemical Reactivity and Transformations

1-(Dimethoxymethyl)-2-methylbenzene undergoes several key chemical reactions:

- Oxidation: Treatment with strong oxidizing agents like potassium permanganate (KMnO_4) or chromium trioxide (CrO_3) will hydrolyze the acetal and oxidize the aldehyde, regenerating o-tolualdehyde or forming o-toluic acid.[1][4]
- Base-Induced Elimination: Strong bases such as lithium dialkylamides can induce a 1,4-elimination reaction, leading to the formation of α -methoxy-o-xylylene intermediates.[1]
- Nucleophilic Substitution: Under acidic conditions, the dimethoxymethyl group can undergo substitution with other nucleophiles like amines or thiols.[1]
- Protecting Group Chemistry: The dimethoxymethyl group serves as an effective protecting group for the aldehyde functionality, allowing for reactions at other sites of the molecule, such as Grignard reactions.[1] The aldehyde can be regenerated by acid-catalyzed hydrolysis.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-(Dimethoxymethyl)-2-methylbenzene (58378-32-8) for sale [vulcanchem.com]
- 2. 1-(dimethoxymethyl)-2-methylbenzene | CAS#:58378-32-8 | Chemsra [chemsrc.com]
- 3. 1-(Dimethoxymethyl)-2-methylbenzene | lookchem [lookchem.com]
- 4. 1-(dimethoxymethyl)-4-methylbenzene | 3395-83-3 | Benchchem [benchchem.com]
- To cite this document: BenchChem. ["1-(Dimethoxymethyl)-2-methylbenzene" chemical structure and properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1657839#1-dimethoxymethyl-2-methylbenzene-chemical-structure-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com